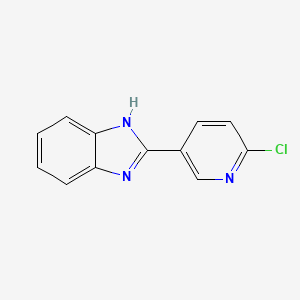

2-(6-chloropyridin-3-yl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCANYPPCSFCTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363388 | |

| Record name | 2-(6-chloropyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657883 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54661-55-1 | |

| Record name | 2-(6-chloropyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 6 Chloropyridin 3 Yl 1h Benzimidazole

Classical Approaches to Benzimidazole (B57391) Synthesis Applied to the Target Compound

The traditional methods for synthesizing the benzimidazole core are well-established and have been adapted for the preparation of 2-(6-chloropyridin-3-yl)-1H-benzimidazole. These methods typically involve the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent.

Condensation Reactions Utilizing Substituted o-Phenylenediamines and Carboxylic Acid Derivatives

The most common classical route to 2-substituted benzimidazoles involves the direct condensation of o-phenylenediamine with a carboxylic acid. nih.govnih.gov In the context of the target molecule, this would involve the reaction of o-phenylenediamine with 6-chloronicotinic acid. These reactions often necessitate strong acidic conditions and high temperatures to facilitate the cyclization and dehydration steps. nih.govnih.gov Polyphosphoric acid (PPA) is a frequently used reagent for this transformation, acting as both a catalyst and a dehydrating agent. nih.gov The general mechanism involves the initial formation of an amide intermediate, followed by an acid-catalyzed ring closure to yield the benzimidazole ring. nih.gov

Table 1: Classical Condensation Reactions for Benzimidazole Synthesis

| Reactants | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| o-phenylenediamine, Carboxylic Acid | Polyphosphoric acid (PPA), high temperature | 2-substituted benzimidazole | A widely used and effective method. nih.gov |

| o-phenylenediamine, Carboxylic Acid | Hydrochloric acid (HCl) | 2-substituted benzimidazole | Requires strong acidic conditions. sphinxsai.com |

| o-phenylenediamine, Aldehyde | Oxidizing agent (e.g., NaHSO₃) | 2-substituted benzimidazole | Involves in-situ formation and oxidation of a Schiff base. nih.gov |

This table summarizes common classical methods for benzimidazole synthesis, which are applicable to the target compound.

Alternative Cyclization Pathways for 1H-Benzimidazole Ring Formation

Alternative classical pathways to the 1H-benzimidazole ring have also been explored. One such method involves a two-step procedure starting with the condensation of o-phenylenediamines and aldehydes to form a Schiff's base intermediate, which is then subjected to oxidative cyclodehydrogenation. nih.gov Various oxidizing agents can be employed for this purpose, including manganese dioxide (MnO₂) and sodium bisulfite (NaHSO₃). nih.gov Another approach involves the reaction of o-phenylenediamine with 1,2-diketones, which can lead to the formation of quinoxaline (B1680401) derivatives as potential byproducts. researchgate.net Radical cyclization has also been investigated as a key step in the synthesis of certain fused benzimidazole systems, highlighting the versatility of cyclization strategies. nih.gov

Modern Catalytic Strategies for C-C and C-N Bond Formation in Synthesis

Modern organic synthesis has increasingly focused on the use of catalytic methods to improve efficiency, selectivity, and substrate scope. These strategies have been successfully applied to the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Methodologies for Pyridine (B92270) Incorporation

Another advanced strategy involves a cascade of palladium-catalyzed C-N bond-forming reactions. nih.gov This can be used for the regioselective synthesis of N-substituted benzimidazoles. nih.gov Furthermore, palladium-catalyzed C-H bond activation has been utilized for the regioselective arylation of pre-formed benzimidazole rings, allowing for the introduction of aryl groups at specific positions. nih.gov

Table 2: Palladium-Catalyzed Synthetic Approaches

| Reaction Type | Key Reagents | Product | Key Features |

|---|---|---|---|

| Carbonylative Coupling | Haloaromatic, o-phenylenediamine, CO, Pd catalyst | 2-Arylbenzimidazole | One-pot synthesis, good functional group tolerance. |

| Cascade C-N Coupling | 2-Chloroaryl sulfonate, arylamine, amide, Pd catalyst | N-Arylbenzimidazole | Predictable and selectable regiocontrol. nih.gov |

| C-H Activation/Arylation | 2-Aryl-benzimidazole, iodobenzene (B50100) analog, Pd catalyst | 2(2'-biphenyl)-benzimidazole | High regioselectivity for functionalization. nih.gov |

This table presents modern palladium-catalyzed methods for synthesizing complex benzimidazole derivatives.

Transition Metal-Free Synthetic Protocols

In line with the principles of sustainable chemistry, there is a growing interest in developing synthetic methods that avoid the use of transition metals. For benzimidazole synthesis, several transition-metal-free protocols have been reported. One such approach involves the intramolecular N-arylation of N-(2-iodoaryl)benzamidines, which can be achieved using a simple base like potassium carbonate in water. mdpi.com This method is environmentally friendly and economically viable. mdpi.com Other transition-metal-free reactions, such as [3+2] cycloadditions, have been developed for the synthesis of other nitrogen-containing heterocycles and demonstrate the potential for broader application. rsc.org Cope-type hydroamination reactions have also been utilized in the transition-metal-free synthesis of substituted pyrimidines, showcasing another avenue for metal-free C-N bond formation. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of benzimidazoles is a significant area of research, aiming to reduce the environmental impact of chemical processes. mdpi.comnih.govchemmethod.com This involves the use of eco-friendly solvents, catalysts, and energy sources.

The use of water as a solvent is a key aspect of green synthesis. sphinxsai.com Several methods for benzimidazole synthesis have been adapted to be performed in aqueous media, which is a significant improvement over traditional methods that often use hazardous organic solvents. sphinxsai.commdpi.com The development of catalyst-free reactions in water further enhances the green credentials of these synthetic routes. mdpi.com

Microwave-assisted synthesis is another green technique that has been successfully applied to benzimidazole formation. chemmethod.comfigshare.com Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. figshare.com For instance, the condensation of o-phenylenediamines with aldehydes or dimethylformamide (DMF) can be efficiently promoted by microwave heating. chemmethod.comfigshare.com

The use of recyclable catalysts is also a cornerstone of green chemistry. mdpi.com Various solid-supported catalysts, such as silica-supported periodic acid or zinc acetate (B1210297), have been developed for benzimidazole synthesis. nih.gov These catalysts are often easily recoverable and can be reused multiple times, reducing waste and cost. nih.gov Nanoparticle catalysts, like nano-Fe₂O₃, have also shown high efficiency and recyclability in aqueous media. semanticscholar.org Furthermore, deep eutectic solvents (DESs) have been explored as green reaction media and catalysts for benzimidazole synthesis, offering a low-cost and environmentally friendly alternative to conventional solvents. nih.gov

Table 3: Green Chemistry Approaches in Benzimidazole Synthesis

| Green Principle | Method/Reagent | Advantage |

|---|---|---|

| Green Solvents | Water, Deep Eutectic Solvents (DESs) | Reduced use of hazardous solvents, low cost. sphinxsai.comnih.gov |

| Energy Efficiency | Microwave Irradiation | Shorter reaction times, higher yields. chemmethod.comfigshare.com |

| Recyclable Catalysts | Silica-supported catalysts, Nanoparticle catalysts (e.g., nano-Fe₂O₃) | Reduced waste, cost-effective, reusable. nih.govsemanticscholar.org |

| Atom Economy | One-pot reactions, Cascade reactions | Minimized byproducts, increased efficiency. nih.gov |

This table highlights various green chemistry strategies that can be applied to the synthesis of the target compound.

Solvent-Free and Aqueous Medium Synthesis Strategies

In a move towards greener chemistry, solvent-free and aqueous-based synthetic methods have gained significant attention. These approaches aim to reduce or eliminate the use of volatile and often toxic organic solvents.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions for benzimidazole synthesis are typically conducted by grinding the reactants together, sometimes with a solid-supported catalyst, followed by heating. umich.edu For the synthesis of 2-aryl benzimidazoles, this method has proven effective, often leading to high yields and simplified work-up procedures. umich.edunih.gov One-pot solvent-free synthesis can be achieved by grinding o-phenylenediamine and an aldehyde, which upon heating, can yield the desired benzimidazole derivative in moderate to high yields (55–92%). umich.edu The optimal temperature for such reactions is often determined empirically, with 140°C being effective in some cases. umich.edu

Aqueous Medium Synthesis:

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and readily available nature. The synthesis of benzimidazole derivatives in an aqueous medium has been successfully demonstrated. rsc.orgmdpi.com These methods often employ a catalyst to facilitate the reaction. For instance, a straightforward method for synthesizing benzimidazole derivatives involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines in water with potassium carbonate as a base at 100°C. mdpi.com While this specific route starts from a different precursor, it highlights the feasibility of using water as a solvent for benzimidazole ring formation. Another approach utilizes L-proline as an organocatalyst in an aqueous medium at reflux conditions, providing good to excellent yields of 2-aryl benzimidazoles. rsc.org

| Method | Reactants | Conditions | Yield | Reference |

| Solvent-Free | o-phenylenediamine, Aromatic Aldehyde | Grinding, 140°C | 55-92% | umich.edu |

| Aqueous | N-(2-iodoaryl)benzamidine, K₂CO₃ | Water, 100°C, 30h | Moderate-High | mdpi.com |

| Aqueous | o-phenylenediamine, Aldehyde, L-proline | Water, Reflux | Good-Excellent | rsc.org |

Microwave-Assisted and Sonochemical Synthesis Techniques

To accelerate reaction rates and often improve yields, energy-efficient techniques like microwave irradiation and sonochemistry have been applied to the synthesis of benzimidazoles.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes. nih.gov For the synthesis of 2,6-disubstituted 1H-benzimidazole derivatives, microwave-assisted methods have been shown to produce excellent yields (90-99%) in as little as 10-15 minutes, compared to conventional heating which can take 6-12 hours. nih.gov The synthesis of various 2-aryl benzimidazoles has been successfully carried out using microwave irradiation, often in the presence of a catalyst and sometimes in a solvent-free manner. sciforum.netresearchgate.net

Sonochemical Synthesis:

Ultrasound-assisted synthesis, or sonochemistry, utilizes acoustic cavitation to provide the energy for chemical reactions. This technique has been successfully employed for the synthesis of 2-arylbenzimidazoles. nih.govresearchgate.netbenthamdirect.com An ultrasound-promoted cyclocondensation of o-phenylenediamine with aldehydes can yield 2-arylbenzimidazoles in the presence of an oxidizing agent like sodium metabisulfite (B1197395) to prevent the formation of 1,2-disubstituted byproducts. nih.gov This method can be performed without a catalyst and offers a green alternative to traditional methods. nih.gov

| Technique | Reactants | Conditions | Yield | Reaction Time | Reference |

| Microwave | o-phenylenediamine derivatives, Aromatic aldehydes | - | 90-99% | 10-15 min | nih.gov |

| Sonochemical | o-phenylenediamine, O-alkylated benzaldehydes, Na₂S₂O₅ | Ultrasound | 17.5-84.1% | Not Specified | nih.gov |

Synthesis Optimization and Yield Enhancement Strategies

Optimizing reaction parameters and employing efficient purification techniques are crucial for obtaining high yields of pure this compound.

Process Parameter Tuning for Reaction Efficiency

The efficiency and yield of benzimidazole synthesis are highly dependent on several process parameters, including the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: A wide range of catalysts have been explored for benzimidazole synthesis, including Lewis acids, solid-supported catalysts, and nanoparticles. The choice of catalyst can significantly impact reaction conditions and yields. For instance, using a nano-Ni(II)/Y zeolite catalyst under solvent-free conditions has been shown to provide good to excellent yields. researchgate.net

Solvent Effects: The solvent can influence reaction rates and selectivity. While solvent-free and aqueous methods are preferred for their green credentials, in some cases, the use of organic solvents like ethanol (B145695) or dimethylformamide may be necessary to achieve desired outcomes. tsijournals.com

Temperature and Time: These parameters are often interdependent. Microwave-assisted synthesis demonstrates a significant reduction in reaction time due to efficient heating. nih.gov For conventional heating methods, optimization of temperature is crucial to ensure complete reaction without promoting side reactions.

Isolation and Purification Methodologies for Research Purity

Achieving research-grade purity often requires a combination of isolation and purification techniques.

Initial Isolation: After the reaction is complete, the crude product is typically isolated by filtration. If the reaction is conducted in an aqueous medium, the product may precipitate upon cooling and can be collected by filtration. rsc.org In solvent-based reactions, the solvent is often removed under reduced pressure, and the resulting residue is then subjected to further purification.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. illinois.eduwikipedia.orgresearchgate.netmt.comlibretexts.org The choice of solvent is critical; the desired compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature. mt.com For heterocyclic compounds like benzimidazoles, which are often crystalline solids, recrystallization can be a highly effective method to achieve high purity. illinois.edu Common solvents for recrystallization of benzimidazole derivatives include ethanol and methanol.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. columbia.edukhanacademy.org This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase (a solvent or solvent mixture). columbia.edu For nitrogen-containing heterocyclic compounds, a variety of mobile phase systems can be employed, often consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) to achieve the desired separation.

| Purification Method | Principle | Stationary Phase | Mobile Phase (if applicable) | Reference |

| Recrystallization | Differential solubility at varying temperatures | N/A | Ethanol, Methanol, etc. | illinois.edumt.com |

| Column Chromatography | Differential adsorption and solubility | Silica gel, Alumina | Hexane/Ethyl Acetate, Dichloromethane/Methanol, etc. | columbia.edukhanacademy.org |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 2 6 Chloropyridin 3 Yl 1h Benzimidazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For 2-(6-chloropyridin-3-yl)-1H-benzimidazole, both one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR techniques are employed to assign all proton and carbon signals and confirm the connectivity between the pyridinyl and benzimidazole (B57391) ring systems. researchgate.net

Two-dimensional NMR experiments are essential for establishing the complete bonding network. ugm.ac.id

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For the target molecule, COSY would show correlations between adjacent protons on the benzimidazole ring (H-4/H-5, H-5/H-6, H-6/H-7) and the pyridine (B92270) ring (H-4'/H-5').

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of carbon signals that are bonded to a proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. ugm.ac.id This technique provides the key to connecting the two heterocyclic rings. Expected key correlations would include the pyridine proton H-2' correlating to the benzimidazole carbon C-2, and the benzimidazole N-H proton correlating to both C-2 and C-7a.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, revealing through-space correlations. This can help confirm the relative orientation of the two ring systems.

The expected NMR data, based on analyses of similar benzimidazole derivatives, are summarized below. nih.govrsc.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ (Note: This is a representative table based on known data for analogous structures. Actual values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Benzimidazole Ring | |||

| N-H | ~13.1 | - | C-2, C-7a, C-3a |

| C-2 | - | ~150.0 | H-2', H-4', H-4, H-7 |

| C-3a | - | ~138.0 | H-4, H-5 |

| C-4 | ~7.70 | ~115.0 | C-2, C-5, C-7a |

| C-5 | ~7.30 | ~123.0 | C-3a, C-4, C-6, C-7 |

| C-6 | ~7.30 | ~123.0 | C-4, C-5, C-7, C-7a |

| C-7 | ~7.60 | ~115.0 | C-2, C-5, C-6 |

| C-7a | - | ~143.0 | H-7, H-6 |

| Pyridine Ring | |||

| C-2' | - | ~150.5 | H-4', H-5' |

| H-2' | ~9.10 | ~150.0 | C-2, C-3', C-4', C-6' |

| C-3' | - | ~130.0 | H-2', H-4', H-5' |

| C-4' | - | ~139.0 | H-2', H-5' |

| H-4' | ~8.40 | ~138.5 | C-2, C-2', C-3', C-5', C-6' |

| C-5' | - | ~124.0 | H-2', H-4' |

| H-5' | ~7.65 | ~124.5 | C-3', C-4', C-6' |

| C-6' | - | ~151.0 | H-2', H-4', H-5' |

In the solid state, prototropic exchange is often suppressed, which can simplify spectra and provide information on tautomeric forms that are averaged in solution. nih.gov Solid-state NMR (ssNMR), particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is a powerful technique for studying polymorphism. Different crystalline forms (polymorphs) of the same compound will exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions, such as N-H···N hydrogen bonds. nih.govnih.gov Analysis of chemical shift anisotropy and relaxation times can provide detailed insights into the dynamics and hydrogen-bonding networks within the crystal lattice. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe molecular vibrations. The spectra are sensitive to bond strengths, molecular geometry, and intermolecular forces like hydrogen bonding. uu.nlresearchgate.net

For this compound, key vibrational modes include:

N-H Stretching: A broad band typically observed in the IR spectrum between 3300 and 3000 cm⁻¹, characteristic of the benzimidazole N-H group involved in hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond of the imidazole (B134444) ring and the C=C bonds of the aromatic systems are expected in the 1650-1450 cm⁻¹ region. rsc.org

C-Cl Stretching: The carbon-chlorine stretch typically gives rise to a signal in the fingerprint region, often between 800 and 600 cm⁻¹.

Table 2: Representative Vibrational Bands for this compound (Note: This is a representative table based on known data for analogous structures. Actual values may vary.)

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3150 (broad) | N-H stretch (H-bonded) | IR |

| ~3050 | Aromatic C-H stretch | IR, Raman |

| ~1625 | C=N stretch (imidazole) | IR, Raman |

| ~1590, 1480, 1450 | Aromatic C=C ring stretch | IR, Raman |

| ~1340 | C-N stretch | IR |

| ~750 | C-H out-of-plane bend | IR |

| ~780 | C-Cl stretch | IR, Raman |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of a unique elemental composition, thereby confirming the molecular formula. For this compound (C₁₂H₈ClN₃), the expected exact mass for the protonated ion [M+H]⁺ can be calculated and compared to the experimental value. Studies on analogous compounds, such as 2-(3-chlorophenyl)-1H-benzimidazole, have shown excellent agreement between calculated and found HRMS values, confirming their elemental composition. rsc.org

Molecular Formula: C₁₂H₈ClN₃

Calculated Monoisotopic Mass of [M+H]⁺: 229.0434

Expected Observation: An experimental HRMS value extremely close to the calculated mass would confirm the molecular formula. The presence of the chlorine atom would also be evident from the characteristic M+2 isotopic pattern (approximately 3:1 ratio for ³⁵Cl/³⁷Cl).

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govnih.gov The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

For this compound, the fragmentation is likely to proceed through several key pathways:

Cleavage of the C-C bond between the rings: This is often a primary fragmentation pathway, leading to the formation of either a chloropyridinyl cation or a benzimidazolyl cation.

Fragmentation of the benzimidazole ring: A common fragmentation for benzimidazoles is the loss of hydrogen cyanide (HCN, 27 Da).

Fragmentation of the pyridine ring: The chloropyridine fragment can lose a chlorine radical or HCl.

Table 3: Plausible MS/MS Fragmentation of [C₁₂H₈ClN₃+H]⁺ (Note: This table presents a hypothetical fragmentation pathway based on established principles for similar heterocyclic systems.)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 229.04 | 194.03 | HCl | Bicyclic aromatic cation |

| 229.04 | 118.06 | C₅H₃ClN | Benzimidazolyl cation |

| 229.04 | 112.02 | C₇H₅N₂ | Chloropyridinyl cation |

| 118.06 | 91.05 | HCN | C₆H₅N⁺ cation |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography provides unparalleled insight into the molecular architecture of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to deduce the electron density distribution and, consequently, the positions of individual atoms within the crystal lattice. This information is crucial for confirming the molecular connectivity, determining bond lengths and angles, and understanding the non-covalent interactions that govern the supramolecular assembly.

Single crystal X-ray diffraction (SCXRD) is the gold standard for obtaining a precise and unambiguous three-dimensional molecular structure. This technique requires a well-ordered single crystal of the compound, which, upon irradiation with a monochromatic X-ray beam, produces a unique diffraction pattern. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom in the asymmetric unit.

While a specific single crystal structure for this compound is not publicly available in crystallographic databases as of the current date, analysis of closely related analogs such as 2-(pyridin-3-yl)-1H-benzimidazole and 2-phenyl-1H-benzimidazole allows for a detailed prediction of its expected structural features. nih.govnih.govnih.gov The molecule is anticipated to be largely planar, with a dihedral angle between the benzimidazole and chloropyridine ring systems. The crystal packing is expected to be dominated by intermolecular hydrogen bonds, particularly N-H···N interactions between the imidazole moieties of adjacent molecules, forming chains or more complex networks. researchgate.net Additionally, π-π stacking interactions between the aromatic rings are likely to play a significant role in stabilizing the crystal lattice. tandfonline.com

To illustrate the type of data obtained from an SCXRD experiment, a hypothetical set of crystallographic parameters for this compound is presented in the interactive table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₁₂H₈ClN₃ |

| Formula weight | 229.67 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1025.4 |

| Z | 4 |

| Calculated density (g/cm³) | 1.489 |

| Absorption coefficient (mm⁻¹) | 0.35 |

| F(000) | 472 |

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in pharmaceutical sciences and materials science. Different polymorphs of the same compound can exhibit distinct physical properties, including stability, solubility, and bioavailability. Powder X-ray diffraction (PXRD) is a primary and powerful tool for the screening and identification of polymorphs.

In a PXRD experiment, a polycrystalline sample is irradiated with X-rays, and the diffracted beams are detected at various angles. The resulting diffractogram is a unique fingerprint of the crystalline phase, characterized by a series of peaks at specific 2θ angles, which correspond to the d-spacings of the crystal lattice planes according to Bragg's law.

For this compound, a systematic polymorphic screen would involve recrystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate) to induce the formation of potential polymorphs. Each solid form obtained would then be analyzed by PXRD. The appearance of different diffraction patterns would indicate the presence of different polymorphic forms. The structural differences between these polymorphs could arise from variations in hydrogen bonding motifs, π-stacking arrangements, or molecular conformations. While specific studies on the polymorphism of this compound are not documented in the literature, the prevalence of polymorphism in benzimidazole derivatives underscores the importance of such investigations. researchgate.netnih.gov

The data from PXRD can also be used for the ab initio determination of crystal structures if single crystals are not obtainable, although this is a more complex process. Furthermore, PXRD is invaluable for quality control during chemical synthesis to ensure phase purity of the final product.

Computational Chemistry and Theoretical Investigations of 2 6 Chloropyridin 3 Yl 1h Benzimidazole

Computational Approaches to Structure-Activity Relationship (SAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. scirp.org The fundamental principle is that the structural properties of a molecule, such as its geometry, electronic properties, and hydrophobicity, determine its activity.

For benzimidazole (B57391) derivatives, QSAR studies are frequently employed to understand the relationship between structural modifications and their observed biological effects, such as antimicrobial or anticancer activity. nih.govresearchgate.net The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of benzimidazole analogues with known biological activities (e.g., minimum inhibitory concentration - MIC) is compiled. scirp.org This set is usually divided into a training set, for building the model, and a test set, for validating its predictive power. scirp.org

Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated using specialized software. ijpsr.com These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as charge distributions and frontier orbital energies (HOMO/LUMO). nih.gov

Physicochemical descriptors: Like lipophilicity (logP) and polar surface area (TPSA). ijpsr.com

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. ijpsr.comscirp.org The resulting model's statistical significance and predictive ability are rigorously validated using various metrics (e.g., r², q²). researchgate.net

A hypothetical QSAR model for a series of benzimidazole derivatives might reveal that the presence of an electron-withdrawing group (like the chloro- group on the pyridine (B92270) ring) at a specific position and a certain range of molecular volume are critical for enhanced activity. Such models guide the synthesis of new, potentially more potent compounds.

Molecular Docking and Dynamics for Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2-(6-chloropyridin-3-yl)-1H-benzimidazole) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial for understanding potential mechanisms of action and for structure-based drug design.

For the broader class of benzimidazole compounds, molecular docking studies have been instrumental in identifying and characterizing interactions with various biological targets. nih.govnih.govnih.gov The general process is as follows:

Preparation of Structures: The 3D structures of both the ligand (the benzimidazole derivative) and the target protein are prepared. This may involve obtaining the protein structure from a database like the Protein Data Bank (PDB) and optimizing the ligand's geometry.

Docking Simulation: Using software like AutoDock, the ligand is placed into the binding site of the protein. nih.gov The program then explores various possible binding poses and orientations, calculating a "docking score" for each, which estimates the binding affinity. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction.

Analysis of Interactions: The best-ranked poses are analyzed to identify key molecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Pi-pi stacking

Van der Waals forces nih.gov

For instance, docking studies on benzimidazole analogues have shown that the nitrogen atoms in the benzimidazole ring often act as hydrogen bond acceptors, forming critical interactions with amino acid residues in the active site of enzymes like dihydrofolate reductase or tubulin. nih.gov

Molecular dynamics (MD) simulations can further refine the results of molecular docking. An MD simulation models the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the interacting molecules. mdpi.comnih.gov This powerful technique helps to confirm the stability of the interactions predicted by docking. nih.gov

While these computational methods are powerful tools in drug discovery, their application to This compound specifically remains to be reported in the scientific literature. Future in silico research on this compound would be necessary to elucidate its potential biological targets and structure-activity relationships.

Investigation of Biological Interaction Mechanisms at a Molecular and Cellular Level in Vitro/ex Vivo

Enzyme Inhibition Studies and Mechanistic Insights (e.g., Kinase, Protease, Topoisomerase)

Benzimidazole-containing molecules have been identified as inhibitors of various enzymes critical to cell function and proliferation, such as kinases, proteases, and topoisomerases. nih.gov

Determination of Inhibition Constants (IC50, Ki) in Isolated Systems

Currently, there is a notable lack of publicly available research data detailing the specific half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for 2-(6-chloropyridin-3-yl)-1H-benzimidazole against isolated kinases, proteases, or topoisomerases. While related benzimidazole (B57391) derivatives have shown activity in these areas, direct experimental data for this specific compound is not present in the reviewed literature. For instance, studies on other benzimidazole compounds have reported IC50 values against various enzymes, highlighting the potential of this chemical class. As an example, a novel benzimidazole derivative, referred to as BA586, demonstrated a potent cytotoxic effect against the HCC1937 breast cancer cell line with an IC50 value of 42 μM. oncologyradiotherapy.com Another 2-aryl benzimidazole derivative, compound 5a, was found to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) activity. nih.gov However, without direct testing of this compound, its specific enzyme inhibitory activity remains speculative.

Interactive Data Table: Enzyme Inhibition Data for Benzimidazole Derivatives (Illustrative)

| Compound | Target Enzyme | IC50 (µM) | Cell Line |

| BA586 | Not Specified | 42 | HCC1937 |

| 5a | EGFR, HER2 | Not Specified | Breast Cancer Cells |

Note: This table illustrates the type of data available for related compounds and highlights the absence of specific data for this compound.

Kinetic Studies for Reversible and Irreversible Inhibition Mechanisms

Detailed kinetic studies to determine whether this compound acts as a reversible or irreversible inhibitor of any specific enzyme are not available in the current scientific literature. Such studies are essential to understand the nature of the inhibitor-enzyme interaction, including whether the compound forms a covalent bond with the target (irreversible) or binds through non-covalent forces (reversible). The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, also remains to be elucidated for this particular compound.

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis (In Vitro)

The ability of a compound to bind to specific receptors is a key determinant of its pharmacological profile.

Radioligand Binding Assays for Receptor Affinity Determination

There is no published data from radioligand binding assays for this compound. These assays are a standard method to determine the affinity of a compound for a specific receptor by measuring the displacement of a radioactively labeled ligand. nih.gov The lack of such data means the receptor binding profile and affinity (Kd or Ki values) of this compound for any given receptor are unknown.

Fluorescence-Based Assays for Receptor Occupancy and Allosteric Modulation

Similarly, information from fluorescence-based assays, which can provide insights into receptor occupancy and potential allosteric modulation, is not available for this compound. These techniques are valuable for understanding how a ligand interacts with its receptor in a dynamic cellular environment. nih.gov

Cellular Target Identification and Pathway Perturbation in Cell Lines (Non-Clinical)

Identifying the cellular targets of a compound and the subsequent effects on signaling pathways is fundamental to understanding its mechanism of action. While research on other benzimidazole derivatives offers some clues, specific data for this compound is sparse. For example, the benzimidazole derivative BA586 has been shown to inhibit the PI3K/Akt signaling pathway by suppressing the EGFR/AKT pathway in the HCC1937 breast cancer cell line. oncologyradiotherapy.com Another derivative, a 2-aryl benzimidazole compound (5a), was found to inhibit both EGFR and HER2 activity, leading to the suppression of downstream PI3K/Akt and MEK/Erk pathways. nih.gov These findings suggest that kinase signaling pathways are potential targets for benzimidazole compounds. However, without direct experimental evidence, it cannot be concluded that this compound shares these targets or mechanisms of action.

Mechanisms of Action in Antimicrobial and Antifungal Research (In Vitro)

The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govnih.gov The mechanisms underlying these activities are diverse and have been a subject of extensive research.

Table 1: Potential Mechanisms of Fungal Cell Wall/Membrane Disruption by Antifungal Compounds

| Mechanism | Target | Consequence |

| Inhibition of Ergosterol Biosynthesis | 14α-demethylase | Depletion of ergosterol, altered membrane fluidity and function |

| Direct Membrane Permeabilization | Ergosterol | Formation of pores, leading to leakage of cellular contents |

| Inhibition of Cell Wall Synthesis | β-(1,3)-glucan synthase | Weakened cell wall, osmotic instability |

Another key mechanism through which antimicrobial agents exert their effects is by interfering with essential biosynthetic pathways, such as nucleic acid and protein synthesis. nih.govlibretexts.org Some benzimidazole derivatives have been shown to bind to the minor groove of DNA, which can interfere with DNA replication and transcription. nih.gov Additionally, certain synthetic drugs act as antimetabolites, inhibiting enzymes involved in the synthesis of folic acid, a crucial precursor for nucleic acid synthesis. libretexts.org

In the context of protein synthesis, some antimicrobial compounds target the ribosomal subunits, thereby halting the translation process. nih.gov While specific studies on this compound's effect on these processes are lacking, the known DNA-binding properties of the benzimidazole scaffold suggest that inhibition of nucleic acid synthesis is a potential mechanism of action. nih.gov

Exploration of Autophagy, Apoptosis, or Cell Cycle Modulation in Research Models (Non-Clinical)

In the realm of cancer research, many benzimidazole derivatives have been investigated for their ability to induce cell death and inhibit cell proliferation. nih.govresearchgate.net These effects are often mediated through the modulation of fundamental cellular processes like autophagy, apoptosis, and the cell cycle.

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govauctoresonline.org By staining cells with a fluorescent dye that binds to DNA, the DNA content of individual cells can be measured. nih.gov This allows researchers to determine if a compound induces cell cycle arrest at a specific phase. auctoresonline.org

Several studies on benzimidazole derivatives have utilized flow cytometry to demonstrate their ability to cause cell cycle arrest. researchgate.netmdpi.com For instance, some derivatives have been shown to induce a G2/M phase arrest in cancer cells. While specific flow cytometry data for this compound is not available, this remains a key area for future investigation to understand its potential antiproliferative effects. The ability of a compound to halt the cell cycle can be a precursor to inducing apoptosis, or programmed cell death. nih.gov

Western Blotting for Apoptotic Marker Detection

A comprehensive review of scientific literature did not yield specific studies that have utilized Western blotting to investigate the induction of apoptosis by this compound. While the broader class of benzimidazole derivatives has been a subject of extensive research for their pro-apoptotic capabilities in various cancer cell lines, specific data detailing the effects of this compound on key apoptotic marker proteins such as caspases, Bcl-2 family members, or PARP through Western blot analysis are not available in the reviewed literature.

The investigation of apoptotic pathways is a critical step in the evaluation of potential anticancer compounds. Western blotting is a fundamental technique in this process, allowing for the detection and quantification of specific proteins that are central to the apoptotic cascade. Typically, such studies would involve treating cancer cell lines with the compound and subsequently analyzing the cell lysates.

For a compound to be characterized as an inducer of apoptosis via Western blotting, researchers would typically look for changes in the expression levels of key regulatory proteins. This would include:

Caspase Activation: An increase in the levels of cleaved (active) forms of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).

PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3, is considered a hallmark of apoptosis.

Bcl-2 Family Proteins: Changes in the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio is a common indicator of mitochondrial-mediated apoptosis.

Without specific experimental data for this compound, it is not possible to provide a detailed account or data tables related to its impact on these apoptotic markers. The scientific community has explored the apoptotic effects of other structurally related pyridinyl-benzimidazoles, often revealing their potential to modulate these pathways. However, due to the strict focus of this article on this compound, the findings from studies on other derivatives cannot be presented.

Further research is required to elucidate the specific molecular mechanisms through which this compound may exert any cytotoxic or anti-proliferative effects, including a detailed investigation using techniques such as Western blotting to assess its impact on apoptotic signaling pathways.

Coordination Chemistry and Materials Science Applications of 2 6 Chloropyridin 3 Yl 1h Benzimidazole

Ligand Properties and Complexation Behavior with Transition Metal Ions

The unique structure of 2-(6-chloropyridin-3-yl)-1H-benzimidazole, which contains a pyridine (B92270) nitrogen, an imine nitrogen, and an acidic N-H proton on the benzimidazole (B57391) ring, allows it to function as a potent ligand for a variety of transition metal ions. Benzimidazole and its derivatives are well-regarded for their ability to form stable complexes with metals, acting as robust chelating agents. nih.govrdd.edu.iq The nitrogen atom in the pyridine ring, with its available electron pair, serves as a proton acceptor and readily participates in coordination bonds with transition metal ions. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates) in an appropriate solvent like ethanol (B145695) or methanol. nih.govnih.gov The reaction, often carried out under reflux, facilitates the chelation of the metal ion by the ligand. mdpi.com The resulting solid complexes can be isolated by filtration and purified by recrystallization.

A wide array of analytical techniques is employed to confirm the structure and properties of the synthesized complexes. These methods are crucial for verifying that coordination has occurred and for determining the composition of the resulting compounds.

Table 1: Common Characterization Techniques for Metal Complexes

| Technique | Purpose | References |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies (e.g., C=N, N-H) upon complexation. | nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To determine the structure of the ligand and its complexes in solution. Changes in chemical shifts can indicate metal-ligand binding. | nih.govsamipubco.com |

| UV-Visible Spectroscopy | To study the electronic transitions within the complex, confirming the coordination of the metal ion and providing insights into the complex's geometry. | nih.govsamipubco.com |

| Mass Spectrometry (e.g., ESI-MS) | To determine the molecular weight of the complex and confirm its composition. | nih.govnih.gov |

| Elemental Analysis | To determine the empirical formula of the complex by measuring the percentage of C, H, N, and other elements. | nih.govsamipubco.com |

| Magnetic Susceptibility Measurements | To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the metal center. | samipubco.com |

| Molar Conductivity Measurements | To determine whether the complex is an electrolyte in solution, providing information about its ionic nature. | samipubco.com |

| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complex and identify the presence of coordinated or lattice solvent molecules. | researchgate.net |

For instance, studies on analogous benzimidazole-based ligands show that complexation with metal ions like Cu(II), Zn(II), Co(II), and Ni(II) is readily achieved and characterized by these methods. nih.govnih.gov

Investigation of Coordination Modes and Geometry

The compound this compound can exhibit various coordination modes due to its multiple donor sites. It can act as a bidentate ligand, coordinating to a metal center through both the pyridyl nitrogen and one of the benzimidazole nitrogens, forming a stable five- or six-membered chelate ring. semanticscholar.org This is a common binding mode for similar 2-pyridylbenzimidazole ligands. rdd.edu.iq

The geometry of the resulting metal complex is dictated by the coordination number of the metal ion and the stoichiometry of the ligand-metal interaction. Research on related benzimidazole complexes has identified several possible geometries. samipubco.com

Table 2: Potential Coordination Geometries

| Geometry | Typical Metal Ions | Coordination Number | Description |

| Octahedral | Co(II), Ni(II), Mn(II) | 6 | The metal ion is coordinated to six donor atoms. This can be achieved with two or three bidentate ligands. |

| Square Planar | Pd(II), Pt(II), Au(III) | 4 | The metal ion is at the center of a square, coordinated to four donor atoms. |

| Tetrahedral | Zn(II), Cd(II) | 4 | The metal ion is at the center of a tetrahedron, coordinated to four donor atoms. |

Techniques such as X-ray crystallography, UV-Visible spectroscopy, and magnetic moment measurements are essential for determining the precise coordination geometry of these complexes. researchgate.netsamipubco.com For example, a distorted octahedral geometry has been observed in cobalt complexes with related ligands, while square planar geometries are common for palladium and gold complexes. researchgate.netsamipubco.com

Application in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. The structure of this compound makes it an excellent candidate for building larger, well-defined architectures.

Formation of Hydrogen-Bonded Networks and Co-crystals

Hydrogen bonding is a key directional force in crystal engineering. japtronline.com The this compound molecule possesses both a hydrogen bond donor (the N-H group of the benzimidazole ring) and multiple hydrogen bond acceptors (the imine nitrogen of the benzimidazole and the pyridine nitrogen). This functionality allows for the formation of robust intermolecular hydrogen bonds.

These interactions can lead to the self-assembly of molecules into predictable patterns, such as chains or sheets, forming extensive hydrogen-bonded networks. japtronline.com Furthermore, this molecule can be combined with other complementary molecules (co-formers) to create co-crystals. rdd.edu.iq In co-crystal formation, hydrogen bonds between different molecular species dictate the structure of the resulting crystalline lattice, which can alter physical properties like solubility and melting point. rdd.edu.iqjaptronline.com The reliability of forming specific hydrogen-bond patterns, or synthons, is a cornerstone of designing such materials. japtronline.com

Metal-Organic Framework (MOF) Component Research

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). The compound this compound is identified as a potential raw material for MOFs. ambeed.com

Its suitability as a linker stems from several key features:

Rigid Structure: The fused ring system provides rigidity, which is essential for creating porous yet stable frameworks.

Multiple Coordination Sites: The nitrogen atoms on the pyridine and benzimidazole rings can coordinate to different metal centers, allowing the molecule to act as a bridge or "strut" in a larger framework. nih.gov

Tunable Properties: The presence of the chloro-substituent can influence the electronic properties and functionality of the resulting MOF, potentially affecting its catalytic activity or gas sorption characteristics.

By carefully selecting the metal ions and reaction conditions, this ligand can be used to assemble novel MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis.

Exploration in Organic Electronic Materials Research

The field of organic electronics utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Benzimidazole derivatives are a significant class of compounds in this area due to their electronic properties and stability. researchgate.netnih.gov

Imidazole-based compounds, including benzimidazoles, are noted for their strong electron-withdrawing capabilities, making them suitable for use as electron-transporting materials in OLEDs. researchgate.net An efficient OLED requires balanced transport of both holes and electrons, and materials like this compound can facilitate the movement of electrons from the cathode to the emissive layer. researchgate.net

The combination of the electron-deficient pyridine ring and the benzimidazole core in this molecule suggests it could be a promising semiconductor. nih.gov Research into related materials for organic thin-film transistors has shown that benzimidazole derivatives can be part of molecular structures that exhibit high carrier mobility, a critical parameter for transistor performance. researchgate.net The development of new materials based on such heterocyclic systems is a key area of research aiming to create next-generation flexible and efficient electronic devices. researchgate.netbeilstein-journals.org

Investigation as a Component in Organic Light-Emitting Diodes (OLEDs)

There is no available research data or scientific literature that investigates the use of this compound as a component in organic light-emitting diodes. While benzimidazole derivatives are a known class of compounds in materials science, the specific properties and performance of this particular molecule in OLEDs have not been reported.

Potential in Organic Photovoltaic (OPV) Devices or Organic Field-Effect Transistors (OFETs)

Similarly, no published studies were identified that explore the potential of this compound in organic photovoltaic devices or organic field-effect transistors. The synthesis and electronic properties of this compound in the context of OPV or OFET applications have not been documented in the available scientific literature.

Utilization as a Fluorescent Probe or Sensor Component

Photophysical Properties for Sensing Applications (excluding basic property data)

There is a lack of specific research on the detailed photophysical properties of this compound relevant to sensing applications. While the broader class of benzimidazole compounds is known for its fluorescent properties, the specific excitation, emission, quantum yield, and Stokes shift data for this compound, which are crucial for sensing applications, are not available in the scientific literature.

Design and Development of Chemo- and Biosensors

No studies have been found detailing the design, development, or application of chemo- or biosensors based on this compound. Although various benzimidazole derivatives have been successfully employed as fluorescent probes for the detection of ions and biomolecules, there is no evidence to suggest that this compound has been utilized for such purposes. Research in this area has focused on other substituted benzimidazoles for detecting species such as cobalt (II) and zinc (II) ions, as well as hypochlorite. nih.govscbt.comrsc.org

Derivatization and Structural Modification Strategies for Enhanced Research Utility

Synthetic Routes for N-Alkylation and N-Acylation of the Benzimidazole (B57391) Core

The nitrogen atom (N-1) of the benzimidazole ring is a primary target for derivatization due to its nucleophilicity. N-alkylation and N-acylation are fundamental strategies to introduce a wide variety of substituents at this position, significantly influencing the compound's properties.

N-Alkylation: The introduction of alkyl or arylalkyl groups at the N-1 position is commonly achieved by reacting the parent benzimidazole with an appropriate halide (e.g., alkyl halide, benzyl (B1604629) bromide) in the presence of a base. nih.govdiva-portal.orgresearchgate.net The base, such as potassium carbonate or sodium hydride, deprotonates the benzimidazole N-H, generating a nucleophilic anion that subsequently attacks the electrophilic carbon of the halide. nih.govnih.gov These reactions can be performed using conventional heating in solvents like dimethylformamide (DMF) or through microwave-assisted methods, which can dramatically reduce reaction times and improve yields. nih.govdiva-portal.orgnih.gov For instance, studies have shown that reactions which take 6–12 hours with conventional heating can be completed in 10–15 minutes using microwave irradiation. diva-portal.org

N-Acylation: The N-acylation of the benzimidazole core introduces an acyl group, forming an N-amide linkage. This is typically accomplished using acylating agents like acyl chlorides or acid anhydrides. Another common method involves the use of coupling reagents to facilitate amide bond formation between the benzimidazole nitrogen and a carboxylic acid. Reagents such as O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) or carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently employed to activate the carboxylic acid for efficient coupling. researchgate.net These methods are widely used in peptide synthesis and combinatorial chemistry to generate libraries of N-acylated compounds. researchgate.net

A selection of common reagents for these transformations is presented below.

Table 1: Reagents for N-Alkylation and N-Acylation of Benzimidazoles

| Transformation | Reagent Class | Specific Examples | Base/Additive | Method |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide, Substituted benzyl chlorides | K₂CO₃, NaH, Diisopropylethylamine | Conventional Heating, Microwave |

| N-Acylation | Acylating Agents | Acetyl chloride, Benzoyl chloride | Pyridine (B92270) (as catalyst/base) | Direct Reaction |

| N-Acylation | Coupling Reagents | EDC, HATU | HOBt, HOAt | Amide Coupling |

Functionalization of the Pyridine Ring through Electrophilic Aromatic Substitution or Metal-Catalyzed Reactions

The pyridine ring of 2-(6-chloropyridin-3-yl)-1H-benzimidazole offers additional opportunities for structural modification. However, as a π-deficient heteroaromatic system, it exhibits different reactivity compared to benzene (B151609).

Electrophilic Aromatic Substitution (EAS): Standard EAS reactions (e.g., nitration, halogenation, sulfonation) on pyridine are generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. libretexts.org Reactions, if they occur, typically require harsh conditions. However, the reactivity can be influenced by the existing substituents. For the 2-(6-chloropyridin-3-yl) moiety, the chloro group is a deactivating, ortho-para directing group, while the benzimidazole substituent at the 3-position further influences the electronic distribution.

Nucleophilic Aromatic Substitution (NAS): A more common reaction for electron-poor rings like chloropyridines is nucleophilic aromatic substitution. The chlorine atom at the C-6 position is a good leaving group and can be displaced by various nucleophiles. This reaction is particularly facilitated by the electron-withdrawing nature of the pyridine nitrogen. Studies on other 2-chloropyridine (B119429) derivatives have shown that the chlorine atom can be displaced by nucleophiles like glutathione (B108866), a reaction that can be catalyzed by enzymes such as glutathione S-transferase. researchgate.net This pathway allows for the introduction of sulfur, oxygen, or nitrogen-based nucleophiles at the C-6 position.

Metal-Catalyzed Reactions: Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for functionalizing pyridine rings. Palladium-, copper-, and rhodium-catalyzed reactions are particularly prominent. nih.govnih.gov These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions through C-H activation or by using the existing chloro-substituent in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. For example, C-H activation strategies have been used for the ortho-functionalization of 2-arylimidazo[1,2-a]pyridines, a related scaffold, where a metal catalyst coordinates to a nitrogen atom and facilitates functionalization at an adjacent C-H bond. nih.gov Similarly, the chlorine at C-6 can serve as a handle for cross-coupling with boronic acids, amines, or alkenes to introduce a diverse array of functional groups.

Introduction of Heteroatoms or Cyclic Structures for Analog Design

To create structurally diverse analogs of this compound, researchers can introduce additional heteroatoms or construct new cyclic systems.

Introduction of Heteroatoms: Heteroatoms like fluorine, sulfur, or additional nitrogen atoms can be incorporated into either the benzimidazole or pyridine rings to alter the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule. researchgate.net For example, starting with a substituted o-phenylenediamine (B120857), such as 4-fluoro-o-phenylenediamine, would yield a fluoro-substituted benzimidazole core. nih.gov On the pyridine ring, as mentioned, the C-6 chlorine can be substituted by various heteroatom-containing nucleophiles.

Introduction of Cyclic Structures: Fusing or attaching new rings to the parent scaffold can lead to significant changes in molecular shape and rigidity, which can be critical for binding to biological targets. This can be achieved by using bifunctional reagents or through intramolecular cyclization reactions. For instance, derivatives of the pyridine ring can be elaborated to form fused systems like furopyridines or pyrazolopyridines. nih.gov Similarly, the benzimidazole core can be part of a larger, fused heterocyclic system. Research on other benzimidazoles has shown the synthesis of fused pyrimido[1,2-a]benzimidazoles and 1,2,4-triazolobenzimidazoles, which have demonstrated distinct biological activities. nih.gov These strategies expand the chemical space available for exploration in analog design.

SAR Studies on Synthesized Derivatives and Their Impact on Observed Research Phenomena (e.g., binding affinity)

Structure-activity relationship (SAR) studies are essential for understanding how specific structural modifications to this compound and its derivatives affect their biological or chemical properties, such as binding affinity to a protein target. bohrium.comresearchgate.net SAR analyses indicate that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus can greatly influence activity. nih.gov

N-1 Position: The substituent at the N-1 position of the benzimidazole ring is critical. Introducing different alkyl, benzyl, or more complex heterocyclic groups can modulate lipophilicity, steric bulk, and hydrogen bonding potential, thereby impacting how the molecule fits into a binding pocket. nih.govnih.gov For example, in a series of 1,2-disubstituted benzimidazole derivatives studied for antimicrobial activity, modifications at N-1 were a key focus for optimization. nih.gov

C-2 Position: The 2-(6-chloropyridin-3-yl) group is a defining feature. Modifications to this group, such as altering the electronics of the pyridine ring (e.g., by replacing the chlorine) or changing its substitution pattern, can have a profound effect on activity. rroij.com The relative orientation of the benzimidazole and pyridine rings is also a key determinant of interaction with molecular targets.

Benzene Ring of Benzimidazole: Substitutions at the C-5 and C-6 positions of the benzimidazole's benzene ring can also be used to fine-tune activity. nih.gov Introducing small electron-donating or electron-withdrawing groups can alter the electronic character of the entire heterocyclic system and provide additional points of interaction.

The collective findings from these derivatization strategies are typically compiled into SAR tables, which correlate structural changes with observed effects. For instance, a study on benzimidazole-based inhibitors might compare the half-maximal inhibitory concentration (IC₅₀) values across a series of analogs.

Table 2: Illustrative SAR Data for Benzimidazole Derivatives (Hypothetical) This table illustrates how SAR data might be presented for a series of analogs based on a generic benzimidazole scaffold, showing the impact of substitutions on a hypothetical binding affinity (IC₅₀).

| Compound ID | R¹ (at N-1) | R² (at C-5/C-6) | R³ (on Pyridine Ring) | Binding Affinity (IC₅₀, nM) |

| Parent | -H | -H | 6-Cl | 3500 |

| A-1 | -CH₃ | -H | 6-Cl | 1500 |

| A-2 | -Benzyl | -H | 6-Cl | 500 |

| A-3 | -H | 5-OCH₃ | 6-Cl | 2800 |

| A-4 | -H | -H | 6-OCH₃ | 4200 |

| A-5 | -Benzyl | 5-OCH₃ | 6-Cl | 250 |

Such systematic studies, driven by targeted synthetic modifications, are fundamental to the rational design of new molecules with enhanced potency, selectivity, and optimized properties for specific research applications. researchgate.netrroij.com

Future Research Directions and Unexplored Academic Avenues

Advanced Spectroscopic Methodologies for Real-Time Interaction Monitoring

To elucidate the mechanism of action of 2-(6-chloropyridin-3-yl)-1H-benzimidazole, it is crucial to study its interactions with biological targets in real-time. Advanced spectroscopic techniques can provide invaluable data on binding kinetics, conformational changes, and interaction dynamics.

Future research could focus on leveraging methodologies such as Surface Plasmon Resonance (SPR), Förster Resonance Energy Transfer (FRET), and Time-Resolved Fluorescence (TRF) spectroscopy. For instance, a study on a pyridyl-benzimidazole based Ruthenium(II) complex successfully used TRF spectroscopy to evaluate changes in its emission lifetime upon binding to cyanide ions, demonstrating the power of such techniques in sensing applications. arxiv.org Similarly, SPR could be used to measure the binding affinity and kinetics of this compound to a specific protein target immobilized on a sensor chip, providing label-free, real-time data.

| Methodology | Principle | Potential Application for this compound | Key Data Output |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index on a sensor surface upon molecular binding. | Quantifying binding kinetics (kon, koff) and affinity (KD) to protein targets. | Association/dissociation rates, equilibrium constants. |

| Förster Resonance Energy Transfer (FRET) | Monitors energy transfer between two light-sensitive molecules in close proximity. | Detecting proximity and conformational changes upon binding to a fluorescently-labeled biological partner. | Binding events, distance changes between molecules. |

| Time-Resolved Fluorescence (TRF) Spectroscopy | Measures the decay of fluorescence over time after excitation by a pulse of light. arxiv.org | Studying how the compound's local environment changes upon binding, affecting its fluorescence lifetime. arxiv.org | Fluorescence lifetime, binding-induced environmental changes. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Determining the complete thermodynamic profile (ΔH, ΔS, KD) of the interaction with a target. | Binding affinity, enthalpy, entropy. |

Exploration of Novel Synthetic Pathways with Higher Atom Economy

The synthesis of benzimidazole (B57391) derivatives often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. doaj.orgresearchgate.net While effective, traditional methods can sometimes require harsh conditions or produce significant waste. Future research should prioritize the development of novel synthetic routes for this compound that align with the principles of green chemistry, focusing on higher atom economy, reduced reaction times, and the use of environmentally benign solvents and catalysts.

Approaches could include microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and improve yields for N,2,6-trisubstituted 1H-benzimidazole derivatives. nih.gov Another promising avenue is the use of high-temperature water as a solvent, which can facilitate reactions and allow for in-situ crystallization of pure products. rsc.org The development and application of recyclable nanocatalysts, such as those based on copper(II) or iron(III), could also provide a more sustainable pathway for synthesis. researchgate.netnih.gov

| Synthetic Method | Description | Advantages for Atom Economy & Sustainability | Reference |

|---|---|---|---|

| Conventional Reflux | Condensation of o-phenylenediamine (B120857) and an aldehyde/carboxylic acid in a solvent with heating. | Well-established and widely applicable. | researchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Drastically reduced reaction times (minutes vs. hours) and often higher yields. | nih.govnih.gov |

| High-Temperature Water | Uses water above its boiling point as a solvent and catalyst. | Eliminates organic solvents; product may crystallize directly from the medium, simplifying purification. | rsc.org |

| Nanocatalysis | Employs catalysts on the nanoscale (e.g., nano-Fe₃O₄) to improve efficiency. | High catalytic activity, potential for catalyst recycling, and mild reaction conditions. | researchgate.netnih.gov |

Integration into Advanced Material Systems for Specific Research Applications

The unique photophysical and chemical properties of the benzimidazole scaffold make it an attractive candidate for incorporation into advanced materials. Future research could explore the integration of this compound into systems designed for specific research applications, such as chemical sensing or nonlinear optics.

For example, pyridyl-benzimidazole derivatives have been successfully used to create luminescent probes for detecting specific ions. arxiv.org A ruthenium complex incorporating a pyridyl-benzimidazole ligand was developed as a highly selective sensor for cyanide, even enabling its detection on paper-based strips and in live cells. arxiv.org Furthermore, other benzimidazole derivatives have been investigated for their ability to act as fluorescence sensors for boronic acids, which is relevant in medical therapies. mdpi.com The electronic properties of substituted benzimidazoles also suggest potential applications in nonlinear optical (NLO) materials, which are valuable in laser technology and optical communications. nih.gov

| Material System | Underlying Principle | Specific Research Application | Reference for Concept |

|---|---|---|---|

| Luminescent Chemical Sensor | The compound's fluorescence properties change upon binding to a specific analyte. | Developing a selective probe for detecting metal ions, anions, or biologically relevant small molecules. | arxiv.org |

| Fluorescence Imaging Probe | The compound is designed to accumulate in specific cellular compartments or bind to a target, allowing for visualization via microscopy. | Creating probes for live-cell imaging to study the localization and dynamics of biological targets. | arxiv.orgmdpi.com |

| Nonlinear Optical (NLO) Material | The compound exhibits a strong molecular hyperpolarizability, leading to a change in the refractive index of the material in response to an applied electric field. | Incorporation into polymers or crystals for applications in optical switching and frequency conversion. | nih.gov |

| Functionalized Polymer | The compound is attached to a polymer backbone to impart specific chemical or physical properties. | Creating materials with enhanced thermal stability, specific binding capabilities, or unique electronic properties. | nih.gov |

Computational Methodologies for Predicting Complex Biological System Interactions (In Silico)

In silico methodologies offer a powerful, cost-effective approach to predict and rationalize the biological activity of compounds before undertaking extensive laboratory work. For this compound, computational studies can guide research by identifying likely protein targets, predicting binding modes, and estimating drug-like properties.

Molecular docking is a key technique that can be used to screen libraries of proteins to identify potential binding partners. For example, in silico studies of similar benzimidazole derivatives have identified dihydrofolate reductase (DHFR) as a promising target. nih.govnih.gov Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted protein-ligand complex over time. Furthermore, computational analysis of properties such as the molecular electrostatic potential (MEP) can provide insights into regions of the molecule that are important for non-covalent interactions. nih.govresearchgate.net

| Computational Method | Objective | Potential Insight for this compound | Reference for Method |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Identification of potential biological targets and key binding site interactions. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Assessment of the stability of the ligand-protein complex and analysis of conformational changes. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the chemical structure of compounds with their biological activity. | Building predictive models to guide the design of more potent analogues. | lpnu.ua |

| ADMET Profiling | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Early assessment of the compound's drug-likeness and potential pharmacokinetic challenges. | nih.gov |

Development of High-Throughput Screening (HTS) Assays for Specific Mechanistic Research Questions

Once potential biological targets are identified (e.g., through in silico studies), high-throughput screening (HTS) assays are essential for experimentally validating these hypotheses and exploring the compound's mechanism of action on a large scale. The development of robust and specific HTS assays for this compound is a critical future direction.

These assays can be either target-based or phenotypic. A target-based assay would measure the direct effect of the compound on a purified protein, such as its ability to inhibit a specific enzyme. nih.gov A phenotypic screen, conversely, measures the effect of the compound on whole cells or organisms, such as inhibiting cell proliferation or reducing larval motility in a parasitic worm model. nih.gov Establishing a practical HTS assay, for instance in a 384-well plate format, would enable the rapid screening of thousands of compounds to identify structure-activity relationships (SAR) and optimize the lead compound. nih.gov

| Assay Type | Principle | Specific Mechanistic Question to Address | Reference for Concept |

|---|---|---|---|